molecular formula C13H14NO6- B14423068 (2S)-2-Amino-5-[(2H-1,3-benzodioxol-5-yl)methoxy]-5-oxopentanoate CAS No. 83583-40-8

(2S)-2-Amino-5-[(2H-1,3-benzodioxol-5-yl)methoxy]-5-oxopentanoate

Cat. No.: B14423068
CAS No.: 83583-40-8
M. Wt: 280.25 g/mol
InChI Key: WOJQXQYPBUKYGA-VIFPVBQESA-M
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Description

(2S)-2-Amino-5-[(2H-1,3-benzodioxol-5-yl)methoxy]-5-oxopentanoate is a complex organic compound that features a unique structure combining an amino acid backbone with a benzodioxole moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-5-[(2H-1,3-benzodioxol-5-yl)methoxy]-5-oxopentanoate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as protected amino acids and benzodioxole derivatives.

    Coupling Reaction: The key step involves the coupling of the amino acid with the benzodioxole derivative. This is often achieved using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Deprotection: After the coupling reaction, the protecting groups on the amino acid are removed under mild acidic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and solution-phase synthesis, which allow for the efficient production of the compound in high yields and purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-5-[(2H-1,3-benzodioxol-5-yl)methoxy]-5-oxopentanoate can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the pentanoate chain can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products

The major products formed from these reactions include quinone derivatives, alcohol derivatives, and various substituted amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2S)-2-Amino-5-[(2H-1,3-benzodioxol-5-yl)methoxy]-5-oxopentanoate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-5-[(2H-1,3-benzodioxol-5-yl)methoxy]-5-oxopentanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Amino-5-[(2H-1,3-benzodioxol-5-yl)methoxy]-5-oxopentanoic acid: A closely related compound with similar structural features.

    (2S)-2-Amino-5-[(2H-1,3-benzodioxol-5-yl)methoxy]-5-oxopentanoamide: Another derivative with an amide group instead of the ester.

Uniqueness

What sets (2S)-2-Amino-5-[(2H-1,3-benzodioxol-5-yl)methoxy]-5-oxopentanoate apart from similar compounds is its unique combination of an amino acid backbone with a benzodioxole moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

83583-40-8

Molecular Formula

C13H14NO6-

Molecular Weight

280.25 g/mol

IUPAC Name

(2S)-2-amino-5-(1,3-benzodioxol-5-ylmethoxy)-5-oxopentanoate

InChI

InChI=1S/C13H15NO6/c14-9(13(16)17)2-4-12(15)18-6-8-1-3-10-11(5-8)20-7-19-10/h1,3,5,9H,2,4,6-7,14H2,(H,16,17)/p-1/t9-/m0/s1

InChI Key

WOJQXQYPBUKYGA-VIFPVBQESA-M

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)COC(=O)CC[C@@H](C(=O)[O-])N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)COC(=O)CCC(C(=O)[O-])N

Origin of Product

United States

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